N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FNO3S/c17-13-3-1-4-14(16(13)18)20-15(21)5-2-10-24(22,23)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRJNEMZFXCWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 4-fluorobenzenesulfonyl chloride.
Formation of Intermediate: The 2,3-dichloroaniline reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Butanamide Formation: The intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares core features with several pharmacologically active analogs, particularly in its piperazine-linked sulfonamide derivatives and butanamide-based scaffolds. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogs
Key Differences and Implications
- Substituent Effects: The target compound’s 4-fluorobenzenesulfonyl group contrasts with the quinoline/isoquinoline-sulfonamide moieties in Compounds 33, 39, and 40 (). The fluorobenzenesulfonyl group may enhance lipophilicity and blood-brain barrier penetration compared to bulkier heterocyclic systems.
- Receptor Profiles: Compounds 33 and 39 () exhibit multireceptor activity (5-HT₁A agonism, D₂ partial agonism), while Compound 40 adds 5-HT₂A/7 antagonism, enabling antipsychotic effects .
Synthetic Complexity :
- The unexpected formation of N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (–5) highlights challenges in sulfonamide synthesis, where steric and electronic factors can lead to byproducts. This underscores the need for precise reaction control in synthesizing the target compound .
Research Findings and Data Gaps
- Pharmacological Data: While Compounds 33, 39, and 40 () demonstrate antidepressant/antipsychotic efficacy in rodent models, the target compound lacks direct activity data. Its fluorobenzenesulfonyl group may confer unique pharmacokinetic advantages (e.g., longer half-life) over quinoline derivatives.
- Physical Properties : Melting points for analogs like Compound 13f (158–161°C) suggest moderate crystallinity, which could inform formulation strategies for the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Sulfonation of 2,3-dichloroaniline to form the sulfonamide intermediate under controlled pH and temperature (e.g., H₂SO₄ at 0–5°C).
- Step 2 : Coupling the intermediate with 4-fluorobenzenesulfonyl chloride using a base like triethylamine in anhydrous dichloromethane.
- Step 3 : Purification via column chromatography or recrystallization. Analytical validation with HPLC (≥95% purity) and NMR (e.g., confirming aromatic protons at δ 7.2–8.1 ppm) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substitution patterns (e.g., dichlorophenyl protons vs. fluorobenzenesulfonyl groups).
- HPLC-MS : Detect impurities at trace levels (e.g., unreacted intermediates).
- Elemental Analysis : Validate empirical formula (C₁₆H₁₂Cl₂FNO₃S).
- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretch ~1350 cm⁻¹) .
Q. What are the compound’s key physicochemical properties relevant to in vitro assays?
- Methodological Answer : Prioritize:
- Solubility : Test in DMSO (commonly >10 mM) and aqueous buffers (may require surfactants).
- Stability : Assess under varying pH (e.g., pH 2–9) and light exposure using UV-Vis spectroscopy.
- LogP : Estimate via reverse-phase HPLC (predicted ~3.5, indicating moderate lipophilicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ in enzyme inhibition assays).
- Assay Reproducibility : Compare results under standardized conditions (e.g., ATP levels in kinase assays).
- Off-Target Screening : Use proteome-wide profiling to rule out non-specific interactions.
- Reference Controls : Include known inhibitors (e.g., staurosporine for kinase studies) .
Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters to enhance solubility.
- Nanocarrier Systems : Use liposomal encapsulation to improve plasma half-life.
- Metabolic Stability : Test in liver microsomes (e.g., CYP450 inhibition/induction potential).
- Pharmacokinetic Modeling : Predict Cmax and AUC using software like GastroPlus .
Q. How can computational modeling guide the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes (e.g., with kinase ATP pockets).
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes.
- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl/F groups) .
Q. What experimental designs address low yield in the final coupling step of synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling (if applicable).
- Solvent Optimization : Replace DCM with THF or DMF to enhance reactivity.
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h at 100°C.
- In Situ Monitoring : Use FT-IR probes to track intermediate formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in cytotoxicity vs. enzymatic inhibition assays?
- Methodological Answer :
- Mechanistic Deconvolution : Use siRNA knockdown to confirm target specificity.
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS.
- Off-Target Profiling : Employ BioMAP panels to identify unintended pathways.
- Dose-Dependent Effects : Differentiate primary (target-driven) vs. secondary (stress-induced) responses .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 388.24 g/mol | |
| LogP (Predicted) | 3.5 (HPLC-derived) | |
| IC₅₀ (Kinase X) | 0.42 ± 0.07 µM (n=3) | |
| Solubility in PBS | <10 µM (requires 0.1% Tween-80) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
